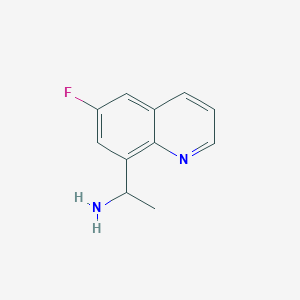

1-(6-Fluoroquinolin-8-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11FN2 |

|---|---|

Molecular Weight |

190.22 g/mol |

IUPAC Name |

1-(6-fluoroquinolin-8-yl)ethanamine |

InChI |

InChI=1S/C11H11FN2/c1-7(13)10-6-9(12)5-8-3-2-4-14-11(8)10/h2-7H,13H2,1H3 |

InChI Key |

AABUDVWYBATQBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C2C(=CC(=C1)F)C=CC=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 6 Fluoroquinolin 8 Yl Ethan 1 Amine and Analogues

Specific Synthetic Routes to 1-(6-Fluoroquinolin-8-yl)ethan-1-amine

Stereoselective Synthesis of the Chiral Center in this compound

Achieving enantiopurity at the chiral center of this compound is critical for its potential applications. Several stereoselective strategies can be employed to this end.

One of the most efficient methods is asymmetric reductive amination of the precursor ketone, 1-(6-fluoroquinolin-8-yl)ethan-1-one. This can be accomplished using a chiral catalyst and a suitable hydrogen or hydride source. For instance, transition metal catalysts, such as those based on iridium or rhodium, complexed with chiral phosphine (B1218219) ligands have proven effective in the asymmetric hydrogenation of imines, which are intermediates in reductive amination. The choice of catalyst and reaction conditions is paramount to achieving high enantiomeric excess (ee).

Another approach involves the use of a chiral auxiliary . The ketone can be reacted with a chiral amine to form a chiral imine or enamine. Subsequent reduction of this intermediate, often with a standard reducing agent, proceeds with diastereoselectivity, where the chirality of the auxiliary directs the approach of the reducing agent. The auxiliary can then be cleaved to yield the desired chiral amine.

Alternatively, enzymatic resolution or kinetic resolution of the racemic amine can be employed. This involves using an enzyme or a chiral chemical resolving agent that selectively reacts with one enantiomer of the amine, allowing for the separation of the unreacted enantiomer. For example, lipases are commonly used to acylate one enantiomer of a racemic amine with high selectivity.

Chiral resolution of the racemic amine using classical methods is also a viable option. This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid. The diastereomeric salts, having different physical properties, can then be separated by fractional crystallization. Subsequent treatment of the separated diastereomers with a base liberates the pure enantiomers of the amine.

| Stereoselective Method | Description | Key Reagents/Catalysts |

| Asymmetric Reductive Amination | Direct conversion of the ketone to the chiral amine using a chiral catalyst. | Chiral Iridium or Rhodium complexes with phosphine ligands. |

| Chiral Auxiliary | Formation of a diastereomeric intermediate which is then reduced and cleaved. | Chiral amines (e.g., (R)- or (S)-alpha-methylbenzylamine). |

| Enzymatic Resolution | Selective reaction of one enantiomer with an enzyme. | Lipases, amidases. |

| Chiral Resolution | Formation and separation of diastereomeric salts. | Chiral acids (e.g., tartaric acid, mandelic acid). |

Application of Multi-component Reactions

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of quinoline (B57606) derivatives. While a direct MCR for this compound is not extensively documented, established MCRs for quinoline synthesis, such as the Friedländer annulation or the Doebner-von Miller reaction, can be adapted to generate the core 6-fluoroquinoline (B108479) structure.

For instance, a modified Friedländer synthesis could potentially involve the reaction of a suitably substituted 2-aminoaryl ketone or aldehyde with a compound containing an alpha-methylene ketone. By choosing the appropriate fluorinated aniline (B41778) derivative as a starting material, the 6-fluoroquinoline ring system could be constructed. Subsequent functionalization at the 8-position would then be required to introduce the ethanamine side chain. The challenge in applying MCRs directly to the synthesis of the final target lies in the incorporation of the chiral ethanamine moiety in a single step.

Metal-catalyzed Reactions in Amine Synthesis

Metal-catalyzed reactions are pivotal in the synthesis of this compound and its analogues, particularly in the formation of the carbon-nitrogen bond. As mentioned in the context of stereoselective synthesis, palladium, rhodium, and iridium catalysts are extensively used in asymmetric reductive amination and hydrogenation reactions. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also instrumental in synthesizing quinoline amines. While typically used for aryl amines, modifications of this methodology could potentially be applied to the synthesis of benzylic amines.

Furthermore, C-H activation and functionalization strategies directed by the quinoline nitrogen are emerging as powerful tools in the synthesis of substituted quinolines. nih.gov These methods could offer novel routes to functionalize the quinoline core at the desired position, paving the way for the introduction of the ethanamine side chain. For example, a palladium-catalyzed C-H arylation has been demonstrated on an 8-aminoquinoline (B160924) scaffold. nih.gov

Purification and Isolation Techniques for this compound

The purification and isolation of this compound, especially its enantiomerically pure forms, are critical to obtaining a high-quality final product. A combination of chromatographic and crystallization techniques is typically employed.

Following the synthesis, the crude product is often subjected to column chromatography on silica (B1680970) gel to remove impurities and unreacted starting materials. A suitable eluent system, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar solvent such as ethyl acetate (B1210297) or dichloromethane, with the possible addition of a small amount of a basic modifier like triethylamine (B128534) to prevent product tailing, is used to achieve separation.

For the separation of enantiomers, chiral high-performance liquid chromatography (chiral HPLC) is the method of choice. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the amine, leading to their separation. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers.

Supercritical fluid chromatography (SFC) with a chiral stationary phase is another powerful technique for the purification of chiral compounds. researchgate.net SFC often provides faster separations and uses environmentally benign carbon dioxide as the main component of the mobile phase.

As mentioned earlier, fractional crystallization of diastereomeric salts is a classical and often scalable method for resolving racemic amines. researchgate.net The choice of the resolving agent and the crystallization solvent are key parameters that need to be optimized for efficient separation.

The purity of the final product is typically assessed by a combination of analytical techniques, including HPLC, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. The enantiomeric purity is determined by chiral HPLC or by NMR using a chiral solvating or derivatizing agent.

| Purification Technique | Application | Key Features |

| Column Chromatography | Initial purification of the crude product. | Separation based on polarity using silica gel. |

| Chiral HPLC | Separation of enantiomers. | Utilizes a chiral stationary phase for differential interaction. nih.gov |

| Chiral SFC | Enantiomeric separation. | Faster separations, uses supercritical CO2. researchgate.net |

| Fractional Crystallization | Resolution of racemic mixtures. | Separation of diastereomeric salts based on solubility differences. researchgate.net |

Spectroscopic and Advanced Structural Characterization of 1 6 Fluoroquinolin 8 Yl Ethan 1 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework, including the carbon skeleton, proton environments, and their intricate connectivities.

The 1D ¹H and ¹³C NMR spectra provide the initial and most fundamental information regarding the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(6-fluoroquinolin-8-yl)ethan-1-amine is expected to show distinct signals for the protons on the quinoline (B57606) core and the ethanamine side chain. The aromatic region of the spectrum is characteristic of a substituted quinoline system. acs.org The protons H-2, H-3, and H-4 on the pyridine (B92270) ring of the quinoline moiety typically appear as distinct multiplets due to their spin-spin coupling. acs.org Specifically, H-2 is often the most downfield signal in the aromatic region, deshielded by the adjacent nitrogen atom. acs.org The presence of the fluorine atom at the C-6 position will influence the chemical shifts of the adjacent protons, H-5 and H-7, and will introduce characteristic H-F coupling constants. The ethanamine side chain will exhibit a quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃), with the amine protons (NH₂) appearing as a broad singlet that can exchange with D₂O.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum for this compound would display 11 distinct signals corresponding to its 11 carbon atoms. The chemical shifts of the quinoline carbons are well-documented, with carbons adjacent to the nitrogen (C-2 and C-8a) appearing at lower field. publish.csiro.auresearchgate.net The carbon atom bonded to the fluorine, C-6, will exhibit a large one-bond C-F coupling constant, a key identifying feature. The carbons of the ethanamine side chain, the methine and methyl carbons, will appear in the aliphatic region of the spectrum.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures. acs.orgpublish.csiro.auresearchgate.netrsc.org

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.8 - 8.9 | dd | J = 4.2, 1.7 |

| H-3 | 7.4 - 7.5 | dd | J = 8.4, 4.2 |

| H-4 | 8.2 - 8.3 | dd | J = 8.4, 1.7 |

| H-5 | 7.6 - 7.7 | dd | J(H-F) = 9.0, J(H-H) = 4.5 |

| H-7 | 7.5 - 7.6 | d | J(H-F) = 9.5 |

| CH (ethanamine) | 4.5 - 4.6 | q | J = 6.8 |

| NH₂ | 1.9 - 2.1 | br s | - |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 149.5 - 150.5 |

| C-3 | 121.5 - 122.5 |

| C-4 | 135.0 - 136.0 |

| C-4a | 128.0 - 129.0 |

| C-5 | 122.0 - 123.0 (d, J(C-F) ≈ 5 Hz) |

| C-6 | 158.0 - 161.0 (d, J(C-F) ≈ 250 Hz) |

| C-7 | 110.0 - 111.0 (d, J(C-F) ≈ 20 Hz) |

| C-8 | 145.0 - 146.0 |

| C-8a | 147.0 - 148.0 |

| CH (ethanamine) | 49.0 - 50.0 |

While 1D NMR provides essential data, 2D NMR experiments are indispensable for confirming the complete molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks connecting H-2 with H-3, and H-3 with H-4, confirming the connectivity within the pyridine portion of the quinoline ring. acs.org It would also show a crucial correlation between the ethanamine methine proton (CH) and the methyl protons (CH₃), confirming the ethylamine (B1201723) fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively assign each proton signal to its corresponding carbon atom. For instance, the signal assigned to H-5 would show a cross-peak with the carbon signal assigned to C-5.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for connecting different fragments of a molecule. In this case, HMBC would be critical in confirming the position of the ethanamine side chain. Key correlations would be expected from the methine proton of the ethanamine group to C-8 and C-7 of the quinoline ring, and from the H-7 proton to the methine carbon, unequivocally establishing the attachment of the side chain at the C-8 position.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable characterization tool. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR analysis. wikipedia.orgnih.gov

The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to its electronic environment. nih.gov Furthermore, this fluorine atom will couple with the nearby protons, specifically H-5 and H-7. This coupling would result in the ¹⁹F signal appearing as a doublet of doublets, providing further confirmation of its position at C-6. The magnitude of the three-bond (³J) H-F coupling constants provides valuable structural information. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous verification of its molecular formula. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places.

For this compound, HRMS analysis, typically using electrospray ionization (ESI), would be performed to detect the protonated molecule, [M+H]⁺. The experimentally measured mass would then be compared to the theoretically calculated mass for the molecular formula. researchgate.net

HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass |

|---|

A close match between the calculated and observed mass (typically within 5 ppm) provides strong evidence for the proposed molecular formula, C₁₁H₁₁FN₂.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure. The primary amine (NH₂) group would be identified by two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.com The presence of both aromatic and aliphatic C-H bonds would be indicated by stretching vibrations just above and below 3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1500-1620 cm⁻¹ region. Finally, a strong absorption band corresponding to the C-F stretch is expected in the 1000-1300 cm⁻¹ range.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine (NH₂) | N-H Bend (scissoring) | 1590 - 1650 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C and C=N Stretch | 1500 - 1620 |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unparalleled, unambiguous view of the molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm the connectivity and stereochemistry of the molecule. researchgate.net It would also reveal detailed information about the intermolecular interactions that govern the crystal packing. These interactions could include hydrogen bonding between the amine group of one molecule and the nitrogen atom of the quinoline ring of a neighboring molecule. Furthermore, π-π stacking interactions between the planar quinoline ring systems could be observed, which often play a crucial role in stabilizing the crystal lattice of aromatic compounds. researchgate.net The data would provide an exact model of the molecule's conformation in the solid state, serving as the ultimate proof of its structure.

Confirmation of Molecular Conformation and Stereochemistry

The precise three-dimensional arrangement of atoms in this compound, including the relative orientation of the fluoroquinoline core and the ethanamine substituent, is crucial for its interaction with other molecules. X-ray crystallography stands as the definitive method for determining molecular conformation and absolute stereochemistry in the solid state.

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined. For a chiral molecule like this compound, which possesses a stereocenter at the carbon atom of the ethanamine group, X-ray crystallography can unambiguously establish the R or S configuration of each enantiomer.

Table 1: Representative Crystallographic Data for a Fluoroquinolone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 95.6 |

| β (°) | 101.3 |

| γ (°) | 109.8 |

| Volume (ų) | 945.2 |

Note: This data is representative of a related fluoroquinolone and is for illustrative purposes.

Analysis of Intermolecular Interactions

The way molecules of this compound interact with each other in the crystalline state is governed by a variety of non-covalent forces. These intermolecular interactions are critical for understanding the crystal packing, stability, and physical properties of the compound. X-ray crystallography provides detailed insights into these interactions. ed.ac.uk

Key intermolecular interactions expected in the crystal structure of this compound include:

Hydrogen Bonding: The primary amine group (-NH2) of the ethanamine substituent is a potent hydrogen bond donor, while the nitrogen atom of the quinoline ring and the fluorine atom can act as hydrogen bond acceptors. These interactions are expected to play a significant role in the formation of the crystal lattice. nih.gov

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom and hydrogen atoms attached to carbon (C-H···F) are also possible and can influence the crystal packing. researchgate.net

Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify intermolecular contacts. nih.gov

Table 2: Common Intermolecular Interactions in Fluoroquinolone Crystal Structures

| Interaction Type | Donor/Acceptor Atoms | Typical Distance (Å) |

|---|---|---|

| N-H···N | N-H (amine), N (quinoline) | 2.8 - 3.2 |

| N-H···F | N-H (amine), F | 2.9 - 3.3 |

| C-H···π | C-H, Quinoline ring | 2.5 - 2.9 (H to ring centroid) |

| π-π Stacking | Quinoline rings | 3.3 - 3.8 (interplanar distance) |

Note: These are typical ranges observed in related structures.

UV-Vis Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy is a valuable technique for probing the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) provides information about the electronic structure of the compound.

For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the quinoline ring system. The presence of the fluorine atom and the ethanamine substituent will influence the energy of these transitions and thus the λmax values. A typical analysis involves dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and recording the absorbance over a range of wavelengths (typically 200-400 nm for fluoroquinolones). wisdomlib.orgnih.gov

The electronic spectrum of fluoroquinolones generally shows two main absorption bands. oup.com The band at lower wavelength (around 270-290 nm) can be attributed to the π-π* transition of the benzene (B151609) ring, while the band at higher wavelength (around 320-340 nm) is associated with the π-π* transition of the pyridone ring portion of the quinoline system.

Table 3: Representative UV-Vis Absorption Data for Fluoroquinolone Compounds

| Compound Type | Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|---|

| Ciprofloxacin | Aqueous | ~277 | ~334 |

| Norfloxacin | Aqueous | ~274 | ~336 |

| Levofloxacin | Aqueous | ~288 | ~330 |

Note: These values are for related fluoroquinolone antibiotics and serve as a reference.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral compound, it can exist as a pair of enantiomers (R and S forms). These enantiomers often exhibit different biological activities. Therefore, it is crucial to be able to separate and quantify them. Chiral chromatography is the most widely used technique for this purpose.

In chiral high-performance liquid chromatography (HPLC), a chiral stationary phase (CSP) is used. The CSP is a solid support that has been modified with a chiral selector, a molecule that can interact differently with the two enantiomers of the analyte. This differential interaction leads to a difference in retention time, allowing for the separation of the enantiomers. nih.govnih.gov

For the separation of chiral amines like this compound, CSPs based on crown ethers, cyclodextrins, or polysaccharide derivatives are commonly employed. The mobile phase composition, including the type of organic modifier and the pH, is optimized to achieve the best separation (resolution) between the enantiomeric peaks. The relative areas of the two peaks in the chromatogram can be used to determine the enantiomeric excess (ee) or enantiomeric purity of the sample.

Table 4: Example of Chiral HPLC Method Parameters for Amine Separation

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (Polysaccharide-based) |

| Mobile Phase | Hexane (B92381)/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

Note: These are typical conditions and would require optimization for the specific compound.

Theoretical and Computational Studies on 1 6 Fluoroquinolin 8 Yl Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. It is based on the principle that the total energy of a system is a functional of its electron density. For a molecule like 1-(6-Fluoroquinolin-8-yl)ethan-1-amine, DFT calculations would be employed to determine its optimized geometry, electronic ground state, and various reactivity descriptors.

These calculations can provide insights into bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable conformation. Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can also be derived from DFT, helping to predict how the molecule might interact with other chemical species.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, an FMO analysis would map out the distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. The EPS map uses a color spectrum to represent different potential values, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, an EPS map would highlight the electronegative fluorine and nitrogen atoms as regions of negative potential, while the hydrogen atoms of the amine group would likely be regions of positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and docking with biological macromolecules.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of a molecule's dynamic behavior, including its conformational changes and interactions with its environment.

Conformational Analysis and Flexibility

The biological activity of a molecule is often closely linked to its three-dimensional shape and flexibility. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds.

For this compound, which has a flexible ethylamine (B1201723) side chain, MD simulations could be used to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a receptor or enzyme active site.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its surrounding solvent. MD simulations can explicitly model the interactions between a solute molecule and the solvent molecules, providing insights into solvation energies, diffusion rates, and the effect of the solvent on the solute's conformation.

For this compound, simulations in different solvents (e.g., water, ethanol) would reveal how its structure and dynamics are affected by the polarity and hydrogen-bonding capabilities of the environment. This is particularly important for predicting its behavior in biological systems, which are predominantly aqueous.

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

The prediction of ADMET properties is a critical step in the evaluation of potential drug candidates. For quinoline (B57606) derivatives, various computational tools and models are employed to estimate their behavior in the human body. These predictions are based on the molecule's structural features and physicochemical properties.

Permeability is a key factor influencing the absorption and distribution of a drug. Two of the most important permeability barriers are the intestinal wall (Caco-2 permeability) and the blood-brain barrier (BBB).

Caco-2 Permeability: The Caco-2 cell line is a human colon adenocarcinoma cell line that is widely used as an in vitro model to predict the intestinal absorption of drugs. While specific predicted Caco-2 permeability data for this compound is not available, in silico models for quinoline derivatives often assess this parameter. High permeability is generally desirable for orally administered drugs.

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the blood-brain barrier is crucial for drugs targeting the central nervous system (CNS). For compounds not intended for CNS action, low BBB permeability is preferred to minimize potential side effects. Computational models predict BBB permeability based on factors such as lipophilicity, molecular size, and the presence of specific functional groups.

Table 1: Representative In Silico Permeability Predictions for General Quinoline Derivatives

| Compound Class | Predicted Caco-2 Permeability (nm/s) | Predicted BBB Permeability (logBB) |

| Quinoline Derivatives | >10 (High) | -0.5 to 0.5 (Variable) |

Note: The data in this table is representative of general findings for the quinoline class of compounds and does not represent specific data for this compound.

Metabolic stability is a measure of how susceptible a compound is to being broken down by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. Poor metabolic stability can lead to a short duration of action and the formation of potentially toxic metabolites.

Cytochrome P450 (CYP) Inhibition: In silico models can predict whether a compound is likely to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

Predicted Half-Life (t½): Computational models can also estimate the metabolic half-life of a compound. A longer half-life generally allows for less frequent dosing. This prediction is often based on the compound's structure and its predicted interactions with metabolic enzymes.

Table 2: Representative In Silico Metabolic Stability Predictions for General Quinoline Derivatives

| Compound Class | Predicted CYP Inhibition | Predicted Metabolic Half-Life (t½) |

| Quinoline Derivatives | Potential for inhibition of various CYP isoforms | Variable, dependent on substitution patterns |

Note: The data in this table is representative of general findings for the quinoline class of compounds and does not represent specific data for this compound.

Structure Activity Relationship Sar Studies of 1 6 Fluoroquinolin 8 Yl Ethan 1 Amine Analogues

Role of the Ethan-1-amine Side Chain in Modulating Activity

The ethan-1-amine side chain at the C8 position is a critical component for the biological activity of this class of compounds. Modifications to its length, branching, the amine nitrogen, and stereochemistry are pivotal in modulating efficacy.

The length of the alkyl chain in the amino side chain is crucial for optimal activity. In studies of primaquine (B1584692) analogues, the ideal distance between the two nitrogen atoms of the side chain corresponds to an alkyl chain of 4 to 6 carbon atoms, with five carbons showing the greatest activity. blogspot.com Chains with fewer than three or more than six carbons lead to decreased activity. blogspot.com While the ethan-1-amine side chain of the title compound is shorter, this principle highlights the sensitivity of activity to side chain length.

Branching of the alkyl chain also plays a role. The "ethan-1-amine" nomenclature implies a methyl branch at the carbon adjacent to the quinoline (B57606) ring. The presence and position of such branching can affect how the molecule interacts with its biological target and can influence its metabolic stability.

Modifications at the terminal primary amine of the side chain are a key strategy for improving the therapeutic profile. The main goal of these modifications is often to block the metabolic pathway that leads to the formation of inactive and toxic carboxy metabolites. nih.gov Various derivatives have been synthesized, including:

Amides and Carbamates: Primaquine has been derivatized to form amides and carbamates, which can alter its bioavailability and activity. nih.gov

Squaramide Derivatives: The reaction of primaquine with 3,4-dialkoxy-3-cyclobutene-1,2-diones yields squaramide derivatives. Some of these compounds have shown significantly higher potency against liver-stage malaria parasites compared to the parent drug. nih.gov

Hybrid Compounds: Conjugates of 8-aminoquinolines with other active molecules, such as chloroquine, have been created to combine different modes of action and target multiple stages of the parasite life cycle. nih.gov

These modifications underscore the importance of the terminal amino group as a site for chemical exploration to enhance activity and reduce toxicity.

The ethan-1-amine side chain contains a chiral center at the carbon atom bonded to both the quinoline ring and the amine group. The stereochemistry of this center has been shown to have a profound impact on both the activity and toxicity of 8-aminoquinoline (B160924) derivatives.

For primaquine, the racemic mixture and its individual enantiomers, (+)- and (-)-primaquine, exhibit nearly identical radical curative antimalarial activity. who.int However, a significant difference is observed in their toxicity profiles, with (-)-primaquine being approximately twice as toxic as the racemic form and three to five times more toxic than (+)-primaquine in rhesus monkeys. who.int

Similarly, studies on another 8-aminoquinoline, NPC1161, have demonstrated enantioselective interactions with human monoamine oxidases (MAO-A and -B), enzymes involved in its metabolism. olemiss.edumdpi.com The (S)-(+)-enantiomer of NPC1161 was found to be a more potent inhibitor of both MAO-A and MAO-B compared to the (R)-(−)-enantiomer. olemiss.edumdpi.com This differential interaction with metabolic enzymes can contribute to the observed enantioselective pharmacodynamics and toxicity profiles of these anti-infective agents. olemiss.edumdpi.com

Table 3: Stereochemical Effects on 8-Aminoquinoline Activity and Toxicity

| Compound | Enantiomer | Observation | Reference |

| Primaquine | (-)-enantiomer | Similar activity to (+)- and racemic forms, but significantly more toxic. | who.int |

| NPC1161 | (S)-(+)-enantiomer | More potent inhibitor of MAO-A and MAO-B than the (R)-(−)-enantiomer. | olemiss.edumdpi.com |

Linker Region Modifications and their Pharmacological Implications

The linker region, which connects the core quinoline scaffold to other chemical moieties, plays a pivotal role in determining the pharmacological profile of 1-(6-fluoroquinolin-8-yl)ethan-1-amine analogues. Modifications to the linker's length, rigidity, and chemical nature can significantly impact biological activity.

Research into related 8-aminoquinoline derivatives has demonstrated that the linker's characteristics are crucial for their therapeutic potential. mdpi.com For instance, in a series of 8-amino-6-methoxyquinoline-tetrazole hybrids designed as antiplasmodial agents, the nature of the linker between the quinoline and the tetrazole ring was found to strongly influence both activity and cytotoxicity. mdpi.com

A key finding from these studies is that extending the distance between the 8-amino group of the quinoline and an attached pharmacophore can have a profound effect. In some cases, introducing an additional ethyl linker has been explored to assess the impact of a greater separation between the two key molecular fragments. mdpi.com The synthesis of such analogues often requires multi-step procedures to incorporate the desired linker. mdpi.com

The following table illustrates the impact of linker modifications on the antiplasmodial activity of a series of 8-amino-6-methoxyquinoline (B117001) analogues.

Table 1: Effect of Linker Modifications on Antiplasmodial Activity of 8-Amino-6-Methoxyquinoline Analogues

| Compound ID | Linker Structure | Antiplasmodial Activity (IC50, µM) |

| 15 | Short, rigid linker | 2.68 |

| 16 | Modified short linker | 0.324 |

| 17 | Elongated, flexible linker | 0.531 |

| 18 | Modified elongated linker | 0.412 |

| 19 | Bulky, substituted linker | 0.354 |

| 20 | Alternative short linker | 2.00 |

| 21 | Naphthyl-substituted linker | 1.26 |

| 22 | Phenyl-substituted linker | 0.472 |

Data sourced from a study on 8-amino-6-methoxyquinoline-tetrazole hybrids. mdpi.com

The data suggest that both the length and the substitution pattern of the linker are critical determinants of activity. For example, the introduction of bulky and lipophilic side chains on the linker can lead to a significant increase in potency. mdpi.com However, this is not a universal rule, as demonstrated by the reduced activity of the 1-naphthyl analogue compared to other bulky substitutions, indicating that stereochemical factors may also be at play. mdpi.com

Furthermore, studies on other quinoline-based compounds, such as 8-hydroxyquinoline (B1678124) glycoconjugates, have also highlighted the importance of the linker. In these examples, the elongation of an alkyl chain serving as a linker was found to increase the inhibitory activity against certain enzymes. mdpi.com This underscores a general principle in the medicinal chemistry of quinoline derivatives: the linker is not merely a spacer but an active contributor to the molecule's interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a powerful computational tool for understanding the relationship between the chemical structure of this compound analogues and their biological activity. By developing mathematical models, it is possible to predict the activity of novel compounds and identify the key physicochemical properties that drive their pharmacological effects.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for quinoline derivatives has been a subject of considerable research. nih.gov These models are typically built using a training set of compounds with known biological activities. Various statistical methods, including Ridge Regression (RR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression, have been employed to develop predictive models for the antibacterial activity of quinoline derivatives. nih.gov

The process involves calculating a wide range of molecular descriptors for each compound in the training set and then using statistical techniques to find a correlation between these descriptors and the observed biological activity. The predictive power of the resulting models is then assessed using cross-validation techniques to ensure their robustness. nih.govnih.gov

For instance, in the development of QSAR models for the antimycobacterial activity of quinolone derivatives, a hierarchical approach has been used, incorporating topostructural, topochemical, and 3D geometrical indices as independent variables. nih.gov Such models have proven useful in predicting the activity of new compounds and guiding the synthesis of more potent analogues.

Identification of Key Physicochemical Descriptors

A crucial outcome of QSAR studies is the identification of the key physicochemical descriptors that have the most significant impact on biological activity. These descriptors provide valuable insights into the mechanism of action and the structural requirements for optimal potency.

For quinoline derivatives, a variety of descriptors have been found to be important. These can be broadly categorized as follows:

Electronic Descriptors: These relate to the electronic properties of the molecule. Studies on fluoroquinolones have indicated that electrostatic effects are important for their activity. pku.edu.cn Descriptors such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), electronegativity, and molecular polarizability have been used in QSAR models for quinoline derivatives. dergipark.org.tr

Steric Descriptors: These describe the size and shape of the molecule. The steric effect has been identified as a major determinant of the activity of N1-substituted fluoroquinolones. pku.edu.cn Molecular volume and molar refractivity are common steric descriptors used in QSAR studies. dergipark.org.tr

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. The octanol-water partition coefficient (logP) is a key hydrophobic descriptor. dergipark.org.tr

Topological and Geometrical Descriptors: These describe the connectivity and 3D shape of the molecule. Topostructural, topochemical, and 3D geometrical indices have been shown to explain a significant portion of the variance in the biological activity of quinoline derivatives. nih.gov

The identification of these key descriptors allows medicinal chemists to rationally design new analogues of this compound with improved pharmacological properties by optimizing their electronic, steric, and hydrophobic characteristics.

Preclinical Biological Evaluation of 1 6 Fluoroquinolin 8 Yl Ethan 1 Amine

Target Identification and Validation

This stage aims to elucidate the specific biological molecules (targets) with which the compound interacts to produce a pharmacological effect. For 8-aminoquinolines, research has pointed toward several potential targets within the Plasmodium parasite, the causative agent of malaria. slideshare.net

Biochemical Target Binding Assays

Biochemical assays are employed to measure the direct interaction between a compound and a purified biological target, such as an enzyme or receptor. For an 8-aminoquinoline (B160924) derivative, a key assay would be the β-hematin inhibition assay. researchgate.net During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin (β-hematin). researchgate.net Compounds that inhibit this process are considered to have strong antimalarial potential.

While specific data for 1-(6-Fluoroquinolin-8-yl)ethan-1-amine is not available, research on other extended side-chain 8-aminoquinolines has demonstrated their ability to inhibit β-hematin formation, with IC50 values in the range of 9.6–20.8 μM. researchgate.net

Illustrative Data Table: β-Hematin Inhibition Assay (Note: The following data is illustrative for the compound class and not actual data for this compound)

| Compound | Target | Assay Type | IC50 (µM) |

|---|---|---|---|

| This compound | Hematin Polymerization | β-Hematin Inhibition Assay | Data not available |

| Chloroquine (Reference) | Hematin Polymerization | β-Hematin Inhibition Assay | Data available in literature |

Enzyme Inhibition Profiling

This involves screening the compound against a panel of enzymes to identify any inhibitory activity. For 8-aminoquinolines, a potential, though less confirmed, target is the parasite's mitochondrial function, specifically interfering with electron transport chain enzymes. slideshare.net The mechanism of action for 8-aminoquinolines has not been definitively established, making broad enzyme profiling crucial for identifying primary targets and potential off-target effects. nih.gov

No enzyme inhibition data for this compound has been reported in the reviewed scientific literature.

Receptor Affinity Studies

These studies measure the binding strength of a compound to a specific receptor. While 8-aminoquinolines are not primarily known for receptor-mediated action in the same way as neurotransmitter-targeting drugs, investigations into their interactions with transporter proteins or other membrane-bound parasite proteins could be relevant. Specific receptor affinity studies for this compound are not documented in public-domain research.

In Vitro Pharmacological Investigations

Following target identification, in vitro studies using live cells are conducted to confirm the compound's efficacy and further investigate its mechanism of action in a more complex biological system.

Cell-Based Assays for Efficacy

For a potential antimalarial, the most important cell-based assay is the in vitro parasite growth inhibition assay using cultures of Plasmodium falciparum, the deadliest malaria parasite species. nih.gov These assays determine the concentration of the compound required to inhibit parasite growth by 50% (IC50). Assays are typically run against both chloroquine-sensitive and chloroquine-resistant strains of the parasite to assess the compound's potential to overcome existing drug resistance. researchgate.net

While specific data for this compound is unavailable, studies on analogous 8-aminoquinolines have shown potent activity against both drug-sensitive (D6) and drug-resistant (W2) strains of P. falciparum. researchgate.net

Illustrative Data Table: In Vitro Antiplasmodial Activity (Note: The following data is illustrative for the compound class and not actual data for this compound)

| Compound | P. falciparum Strain | IC50 (µg/mL) |

|---|---|---|

| This compound | Drug-Sensitive (e.g., D6) | Data not available |

| Drug-Resistant (e.g., W2) | Data not available | |

| Primaquine (B1584692) (Reference) | Drug-Sensitive (e.g., D6) | Data available in literature |

| Drug-Resistant (e.g., W2) | Data available in literature |

Mechanism of Action Studies at the Cellular Level

To complement biochemical assays, cellular mechanism of action studies investigate how the compound affects the parasite within the host red blood cell. Techniques such as transmission electron microscopy could be used to observe ultrastructural changes in the parasite's food vacuole or mitochondria after treatment. slideshare.net Furthermore, assays to measure the generation of reactive oxygen species (ROS) would be relevant, as some 8-aminoquinolines are thought to exert their effects by inducing oxidative stress within the parasite. nih.gov

No specific cellular mechanism of action studies for this compound are available in the surveyed literature.

Antimicrobial Activity against Specific Pathogens (e.g., Gram-positive, Gram-negative, Mycobacteria)

No published studies were identified that evaluated the antimicrobial activity of this compound against Gram-positive bacteria, Gram-negative bacteria, or Mycobacteria. While the broader class of fluoroquinolones is well-known for its antibacterial properties, specific data for this compound, including minimum inhibitory concentration (MIC) values or spectrum of activity, are not documented.

Anti-inflammatory Activity

There are no available research findings from in vitro or in vivo models that assess the anti-inflammatory potential of this compound.

Antimalarial Activity

An evaluation of the scientific literature yielded no studies on the antimalarial efficacy of this compound. The activity of this specific compound against Plasmodium species has not been reported.

Antitumor/Anticancer Activity

No data from preclinical cancer models or cell-based assays are available to determine the antitumor or anticancer properties of this compound.

Antiviral Activity

There are no published reports detailing the antiviral activity of this compound against any viral pathogens.

Antioxidant Activity

No studies investigating the antioxidant capacity of this compound through standard assays (e.g., DPPH, ABTS) have been found in the literature.

In Vivo Preclinical Studies (Excluding Human Trials)

A search for in vivo preclinical studies involving this compound in animal models for any therapeutic area yielded no results. Pharmacokinetic, pharmacodynamic, and toxicology studies for this specific compound are not publicly available.

Animal Models for Disease Efficacy (e.g., infectious disease models)

No specific data on the evaluation of this compound in any animal models for disease efficacy were found in the reviewed literature. While related compounds, such as other 8-aminoquinolines, have been assessed for their antimalarial activity, specific efficacy studies for this compound are not documented in available sources. mdpi.com

Pharmacokinetic Profiling in Animal Models

Detailed pharmacokinetic profiling data for this compound in any animal models, including parameters such as absorption, distribution, metabolism, and excretion (ADME), were not available in the public scientific literature at the time of this review.

Medicinal Chemistry Applications and Future Research Directions

1-(6-Fluoroquinolin-8-yl)ethan-1-amine as a Versatile Synthetic Intermediate

The strategic placement of a fluorine atom on the quinoline (B57606) core and the presence of a reactive primary amine make this compound a highly valuable and versatile building block in medicinal chemistry. Its utility spans from being a crucial precursor in the synthesis of intricate molecules to a foundational element for the construction of diverse compound libraries.

Precursor in the Synthesis of Complex Molecules

The primary amine group of this compound serves as a key functional handle for elaboration into more complex molecular architectures. This is particularly evident in the synthesis of 8-aminoquinoline-based antimalarial drugs. For instance, it is a close structural analog to the key intermediate used in the synthesis of sitamaquine (B1681683), an 8-aminoquinoline (B160924) that has been investigated for the treatment of visceral leishmaniasis. The synthetic pathway to sitamaquine and its analogs often involves the coupling of the 8-aminoquinoline core with a suitable side chain, a process where this compound could readily participate.

Furthermore, the quinoline nucleus itself can be subjected to various chemical modifications, allowing for the introduction of additional functionalities. For example, researchers have developed methods for the C-5 functionalization of 8-aminoquinolines, including difluoroalkylation, which could be applied to derivatives of this compound to create novel and structurally complex molecules with potentially enhanced biological activities. researchgate.net

Building Block for Compound Libraries

The amenability of this compound to a variety of chemical reactions makes it an ideal starting material for the generation of compound libraries. These libraries, containing a multitude of structurally related compounds, are essential tools in drug discovery for screening against various biological targets.

Combinatorial chemistry approaches can be employed to rapidly generate a diverse set of derivatives. For example, the primary amine can be acylated, alkylated, or used in reductive amination reactions with a wide range of aldehydes and ketones to introduce diverse side chains. The synthesis of N-alkyl-octahydroisoquinolin-1-one-8-carboxamide libraries, for instance, showcases a tandem Diels-Alder/acylation sequence to create a library of 72 compounds from a set of six scaffolds and 12 amines. ynu.edu.cnnih.gov A similar strategy could be envisioned using this compound as the core scaffold.

Moreover, the synthesis of N1-(6-fluoro-4-oxoquinolin-8-yl)amidrazones demonstrates the utility of a closely related scaffold in creating novel compounds with potential antibacterial activity. researchgate.neteurekaselect.com This highlights the potential for using this compound as a foundational element in the construction of libraries targeting a range of therapeutic areas.

Design and Synthesis of Novel Derivatives and Prodrugs for Optimized Activity

The development of novel derivatives and prodrugs of this compound is a key strategy to optimize its therapeutic potential. This involves chemical modifications aimed at improving efficacy, altering pharmacokinetic properties, and reducing potential toxicity.

One common approach is the synthesis of hybrid molecules, where the 8-aminoquinoline scaffold is combined with another pharmacophore to create a single molecule with multiple biological activities. For example, 8-aminoquinoline-melatonin hybrids have been designed as multifunctional agents for Alzheimer's disease. nih.gov Similarly, derivatization of the primary amine of this compound with different side chains can significantly impact its activity.

Prodrug strategies are also employed to improve the delivery and release of the active compound. For 8-aminoquinolines, which can exhibit toxicity, prodrugs can be designed to release the active metabolite at the target site, thereby minimizing systemic exposure and side effects. nih.gov This could involve masking the primary amine with a cleavable protecting group that is enzymatically or chemically removed in vivo.

Strategies for Enhancing Selectivity and Potency of this compound Analogues

Enhancing the selectivity and potency of drug candidates is a central goal in medicinal chemistry. For analogues of this compound, several strategies can be employed to achieve this.

Structural modifications to the quinoline core and the side chain can have a profound impact on activity. For example, the introduction of different substituents on the quinoline ring can influence the electronic properties and binding interactions of the molecule with its target. The discovery of potent antimalarial 4(1H)-quinolone-3-diarylethers through optimization of the endochin (B1671275) scaffold highlights how systematic structural changes can lead to significant improvements in potency. nih.gov

Another strategy involves understanding and exploiting the stereochemistry of the molecule. Many biological targets exhibit stereoselectivity, meaning that one enantiomer of a chiral drug may be significantly more active or have a different pharmacological profile than the other. For instance, enantioselective interactions have been observed for 8-aminoquinoline therapeutics with human monoamine oxidases, which are involved in their metabolism. mdpi.com Therefore, the synthesis and evaluation of individual enantiomers of this compound and its derivatives could lead to the identification of more potent and selective agents.

Exploration of Polypharmacology and Multi-target Approaches

The traditional "one drug, one target" paradigm is increasingly being supplemented by polypharmacology, which involves designing single molecules that can interact with multiple biological targets. This approach can be particularly beneficial for complex diseases where multiple pathways are dysregulated.

Analogues of this compound are well-suited for exploration in a polypharmacological context. As mentioned earlier, the creation of hybrid molecules, such as the 8-aminoquinoline-melatonin derivatives for Alzheimer's disease, is a prime example of this strategy. nih.gov These hybrids aim to simultaneously address different aspects of the disease pathology.

In the context of infectious diseases, multi-target approaches can help to overcome drug resistance. For example, designing a compound that inhibits multiple essential enzymes in a pathogen would make it more difficult for the pathogen to develop resistance. The broad-spectrum activity of some 8-aminoquinolines against different stages of the malaria parasite suggests an inherent potential for multi-target engagement. nih.govasm.org Research into the polypharmacology of sitamaquine analogues could provide valuable insights for designing multi-target agents based on the this compound scaffold. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.